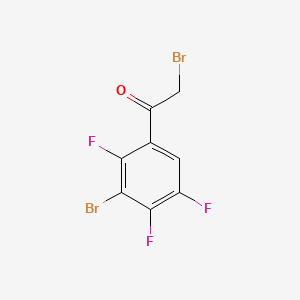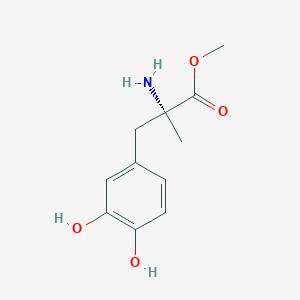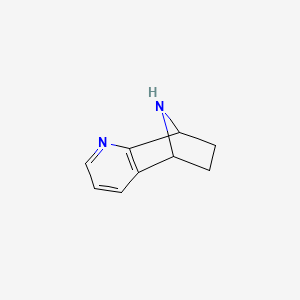![molecular formula C13H16BrN3 B12090193 4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological applications. This compound, in particular, has garnered interest due to its unique structure, which combines a bromine atom, a cyclohexylmethyl group, and a benzo[d][1,2,3]triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions (CuAAC) and can be carried out under mild conditions in a mixture of water and organic solvents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient and scalable production of substituted triazoles .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with azides and alkynes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions.
Sodium Azide: Commonly used in the formation of triazoles.
Organic Solvents: Such as acetonitrile and dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition of their activity . This compound’s unique structure allows it to mimic certain biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with slightly different chemical properties.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness: 4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of the bromine atom and the cyclohexylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16BrN3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
4-bromo-1-(cyclohexylmethyl)benzotriazole |
InChI |
InChI=1S/C13H16BrN3/c14-11-7-4-8-12-13(11)15-16-17(12)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |
InChI Key |
USXIYITXGHEERF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C(=CC=C3)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)




![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)
